N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE
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Overview
Description
N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE is a versatile compound with the molecular formula C15H10N4 and a molecular weight of 246.27 g/mol . This compound is known for its unique properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile, also known as FCCP, is the mitochondria . It acts as a potent uncoupler of oxidative phosphorylation in mitochondria .
Mode of Action
FCCP disrupts ATP synthesis by transporting protons across cell membranes . This action results in the depolarization of the mitochondrial membrane, which in turn disrupts the proton gradient required for ATP synthesis .
Biochemical Pathways
The primary biochemical pathway affected by FCCP is the oxidative phosphorylation pathway . By disrupting ATP synthesis, FCCP affects the energy production of the cell, leading to a decrease in cellular activities that require ATP .
Result of Action
The action of FCCP leads to a decrease in ATP production, which can affect various cellular processes. For example, at a concentration of 40 μM, FCCP induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient . This can lead to changes in cell shape and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE typically involves the reaction of 4-phenylphenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivative.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-{[1,1’-Biphenyl]-4-yl}-1-cyanomethanecarbohydrazonoyl cyanide
- [1,1’-Biphenyl]-4-ylcarbonohydrazonoyl dicyanide
Uniqueness
N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[(4-phenylphenyl)hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-15(11-17)19-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQATQPCYMDQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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